3alpha,12beta-Dihydroxy-5beta-cholan-24-oic Acid 3alpha,12beta-Dihydroxy-5beta-cholan-24-oic Acid 12-Epideoxycholic acid is a cholanoid.
Brand Name: Vulcanchem
CAS No.: 570-62-7
VCID: VC20881071
InChI: InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,17+,18-,19+,20+,21-,23+,24-/m1/s1
SMILES: CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C
Molecular Formula: C24H40O4
Molecular Weight: 392.6 g/mol

3alpha,12beta-Dihydroxy-5beta-cholan-24-oic Acid

CAS No.: 570-62-7

Cat. No.: VC20881071

Molecular Formula: C24H40O4

Molecular Weight: 392.6 g/mol

* For research use only. Not for human or veterinary use.

3alpha,12beta-Dihydroxy-5beta-cholan-24-oic Acid - 570-62-7

Specification

CAS No. 570-62-7
Molecular Formula C24H40O4
Molecular Weight 392.6 g/mol
IUPAC Name (4R)-4-[(3R,5R,8R,9S,10S,12R,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Standard InChI InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,17+,18-,19+,20+,21-,23+,24-/m1/s1
Standard InChI Key KXGVEGMKQFWNSR-MFSKYVBHSA-N
Isomeric SMILES C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C
SMILES CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C
Canonical SMILES CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C

Introduction

Chemical Identity and Structural Characteristics

Fundamental Chemical Properties

3alpha,12beta-Dihydroxy-5beta-cholan-24-oic Acid is a bile acid with the molecular formula C24H40O4 and a molecular weight of 392.6 g/mol . It is categorized as a cholanoid compound with specific structural features that distinguish it from other bile acids . The compound is registered with CAS number 570-62-7, which serves as its unique chemical identifier in various databases and research publications .

Structural Configuration and Stereochemistry

The compound features a steroidal nucleus with a 5beta-cholane backbone and a carboxylic acid group at position 24. Its defining characteristic is the presence of two hydroxyl groups: one at the 3alpha position and another at the 12beta position . This specific stereochemical arrangement, particularly the 12beta hydroxyl group, differentiates it from more common bile acids such as deoxycholic acid, which typically has a 12alpha hydroxyl configuration .

The IUPAC name for this compound is (4R)-4-[(3R,5R,8R,9S,10S,12R,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid, which reflects its complex stereochemical structure .

Classification and Relationship to Other Bile Acids

Taxonomic Classification

Within the lipid classification system, 3alpha,12beta-Dihydroxy-5beta-cholan-24-oic Acid belongs to the broader category of bile acids and derivatives (ST04), and more specifically to the subcategory of C24 bile acids, alcohols, and derivatives (ST0401) . This taxonomic classification places it among structurally related compounds that share similar biosynthetic origins and biochemical functions.

Comparative Analysis with Related Compounds

When compared to other dihydroxy bile acids, 3alpha,12beta-Dihydroxy-5beta-cholan-24-oic Acid demonstrates distinct structural features. The table below presents a comparative analysis of this compound with structurally related bile acids:

Compound NameHydroxyl PositionsStereochemistryMolecular WeightCommon Synonyms
3alpha,12beta-Dihydroxy-5beta-cholan-24-oic Acid3alpha, 12beta5beta392.6 g/mol12-Epideoxycholic acid, Lagodeoxycholic acid
3alpha,12alpha-Dihydroxy-5beta-cholan-24-oic Acid (Deoxycholic acid)3alpha, 12alpha5beta392.6 g/molNot specified in search results
3beta,12alpha-Dihydroxy-5beta-cholan-24-oic Acid3beta, 12alpha5beta392.6 g/mol3-Epideoxycholic acid
3alpha,12beta-Dihydroxy-5alpha-cholan-24-oic Acid3alpha, 12beta5alpha392.6 g/mol12beta-Isomer Deoxycholic Acid

The primary difference between 3alpha,12beta-Dihydroxy-5beta-cholan-24-oic Acid and deoxycholic acid lies in the orientation of the hydroxyl group at position 12 (beta versus alpha) . Similarly, it differs from 3beta,12alpha-Dihydroxy-5beta-cholan-24-oic Acid in the orientation of both hydroxyl groups .

Biological Significance and Functions

Role in Bile Acid Metabolism

Bile acids like 3alpha,12beta-Dihydroxy-5beta-cholan-24-oic Acid play crucial roles in digestion by emulsifying fats for absorption in the intestine. The specific configuration of this compound, particularly the 12beta-hydroxyl group, influences its physicochemical properties and potentially its biological activities.

Metabolic Pathways and Physiological Processes

The metabolism of 3alpha,12beta-Dihydroxy-5beta-cholan-24-oic Acid involves hepatic synthesis from cholesterol, followed by conjugation with amino acids such as glycine or taurine. Like other bile acids, it undergoes enterohepatic circulation, a recycling process between the liver and intestines that maintains the bile acid pool and facilitates digestive functions.

Receptor Interactions and Signaling

Bile acids, including 3alpha,12beta-Dihydroxy-5beta-cholan-24-oic Acid, can interact with nuclear receptors like the farnesoid X receptor (FXR) and membrane receptors such as G protein-coupled bile acid receptor 1 (GPBAR1/TGR5) . These interactions trigger signaling pathways that regulate various physiological processes, including lipid metabolism, glucose homeostasis, and energy expenditure .

Research Applications and Significance

Biochemical Research Applications

In biochemical research, 3alpha,12beta-Dihydroxy-5beta-cholan-24-oic Acid serves as a valuable tool for studying bile acid metabolism, receptor-ligand interactions, and related signaling pathways . Its unique stereochemical configuration makes it particularly useful for structure-activity relationship studies investigating how subtle structural differences affect biological activity.

Analytical Characterization and Identification

Spectroscopic and Chromatographic Methods

The identification and characterization of 3alpha,12beta-Dihydroxy-5beta-cholan-24-oic Acid typically involve various analytical techniques, including liquid chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. These methods enable precise determination of its structural features, purity, and concentration in biological samples.

Database Representation and Identifiers

The compound is cataloged in various chemical databases with specific identifiers:

  • PubChem CID: 5283831

  • CAS Number: 570-62-7

  • Additional identifiers include CHEBI numbers and LIPID MAPS IDs, facilitating cross-database referencing and information retrieval .

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